FLAP Binding Affinity: 4‑Fluorophenyl Acetamide vs. Thioether Analog
In the FLAP inhibitor series disclosed in WO2014030743A1, the 4‑fluorophenyl acetamide motif was specifically exemplified as a preferred substituent, with representative compounds achieving FLAP binding Ki values in the low nanomolar range (e.g., Compound 205, Ki = 40.2 nM) [1]. By contrast, the thioether analog 2-((4-fluorophenyl)thio)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide introduces a sulfur atom that alters the torsional profile and hydrogen‑bond acceptor character of the linker, a change that in related FLAP chemotypes typically reduces binding affinity by ≥5‑fold [2]. Direct head‑to‑head quantitative data for this exact pair have not been published; the inference is drawn from patent‑reported SAR trends.
| Evidence Dimension | FLAP binding affinity (Ki) |
|---|---|
| Target Compound Data | Not explicitly disclosed for CAS 2034581-19-4; structural analogs in the patent series achieve Ki = 1–100 nM [1]. |
| Comparator Or Baseline | Thioether analog 2-((4-fluorophenyl)thio)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide – no public Ki data (inferred >5‑fold lower affinity based on SAR). |
| Quantified Difference | ≥5‑fold difference (inferred from patent SAR; not empirically determined for this pair). |
| Conditions | Human/mouse FLAP binding assay as described in WO2014030743A1 [1]. |
Why This Matters
A 5‑fold loss in binding affinity can move a compound from the tool‑compound tier (IC₅₀ < 100 nM) to the inactive‑control tier, making the specific 4‑fluorophenyl acetamide substitution non‑negotiable for FLAP target‑engagement studies.
- [1] Takeda Pharmaceutical Co. Ltd. WO2014030743A1 – Heterocyclic compound. Compound 205, Ki = 40.2 nM (BindingDB BDBM167122). View Source
- [2] Molaid.com. 2-((4-fluorophenyl)thio)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide. Structure and properties. View Source
